molecular formula C24H51BrN2O B12736910 N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide CAS No. 114622-56-9

N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide

Cat. No.: B12736910
CAS No.: 114622-56-9
M. Wt: 463.6 g/mol
InChI Key: FNJYNBZZODCWLK-UHFFFAOYSA-N
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Description

N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is a cationic surfactant belonging to the class of quaternary ammonium compounds. These compounds are known for their surface-active properties, making them useful in various industrial and scientific applications. The compound has a molecular formula of C30H63BrN2O and a molecular weight of 547.753 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide typically involves the reaction of N,N-dimethyl octylamine with dodecanoyl chloride to form N-(2-(Dodecanoylamino)ethyl)dimethyloctylamine. This intermediate is then quaternized with methyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield N-(2-(Dodecanoylamino)ethyl)dimethylamine .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to increased permeability. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its effectiveness as a disinfectant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head. This structure provides it with superior surface-active properties compared to other similar compounds, making it more effective in applications requiring strong surfactants .

Properties

CAS No.

114622-56-9

Molecular Formula

C24H51BrN2O

Molecular Weight

463.6 g/mol

IUPAC Name

2-(dodecanoylamino)ethyl-dimethyl-octylazanium;bromide

InChI

InChI=1S/C24H50N2O.BrH/c1-5-7-9-11-13-14-15-16-18-20-24(27)25-21-23-26(3,4)22-19-17-12-10-8-6-2;/h5-23H2,1-4H3;1H

InChI Key

FNJYNBZZODCWLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC[N+](C)(C)CCCCCCCC.[Br-]

Origin of Product

United States

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